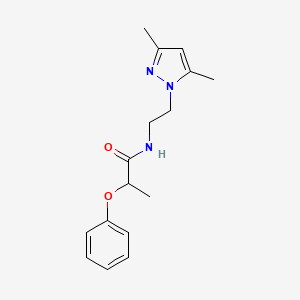

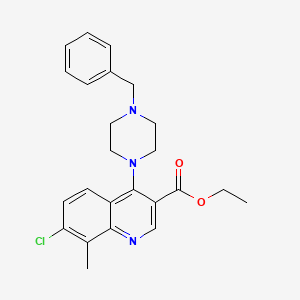

![molecular formula C20H14Cl2N4O B2534199 4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-55-8](/img/structure/B2534199.png)

4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyridine compounds has been achieved by ternary condensation of cyanoacetamide, aromatic aldehyde, and malononitrile in an equimolar molar ratio 1:1:1 in basic ethanol . Another method involves cyclo-condensation of cyanoacetamide with acetylacetone in DMF .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide, a similar compound, has been reported . The compound was found to be monoclinic, with specific dimensions and angles .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the amorphous carbon-supported sulfonic acid (AC-SO3H) has been evaluated as a new-generation solid catalyst with outstanding activity . Because of the –SO3H groups, the surface properties of the amorphous carbon catalyst were improved, which made the catalytic activity of the amorphous carbon-supported sulfonic acid many times greater than that of sulfuric acid .Aplicaciones Científicas De Investigación

Protodeboronation of Pinacol Boronic Esters

The compound has been mentioned in the context of protodeboronation of pinacol boronic esters . Protodeboronation is a chemical reaction that involves the removal of a boron atom from an organic compound. This process is not well developed for alkyl boronic esters, and this compound could potentially play a role in advancing this field .

Antiviral Activity

Indole derivatives, which this compound is a part of, have been found to possess various biological activities, including antiviral activity . This suggests that this compound could potentially be used in the development of new antiviral drugs .

Anti-inflammatory Activity

Another potential biological activity of indole derivatives is their anti-inflammatory activity . Inflammation is a key factor in many diseases, and compounds with anti-inflammatory activity can be used to develop drugs to treat these conditions .

Mecanismo De Acción

Target of Action

The compound “4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a pyrazolo[3,4-b]pyridine derivative. Compounds of this class have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . .

Biochemical Pathways

Again, without specific information, it’s challenging to identify the exact biochemical pathways this compound might affect. Based on its structural similarity to other pyrazolo[3,4-b]pyridine derivatives, it could potentially interfere with pathways involved in inflammation, viral replication, or cell proliferation .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given its potential antiviral, anti-inflammatory, and anticancer activities, it might lead to a reduction in inflammation, inhibition of viral replication, or death of cancer cells .

Safety and Hazards

Direcciones Futuras

The future directions of research on similar compounds have been suggested. For instance, the most active 6-F-phenyl derivative exhibited an EC50 of 0.016 µM in the human GPR119 cAMP assay and good RLM stability with clearance intrinsic (CL- the liver ability to remove (metabolize) a drug without the restrictions placed on it being delivered to the liver cell by blood flow or protein binding) = 84 µL/min/mg . This suggests potential future directions for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases .

Propiedades

IUPAC Name |

4-chloro-N-(2-chlorophenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N4O/c1-12-17-18(22)14(20(27)24-16-10-6-5-9-15(16)21)11-23-19(17)26(25-12)13-7-3-2-4-8-13/h2-11H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSWAFSGCVHBHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

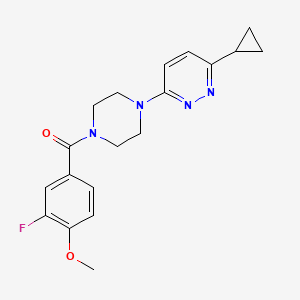

![(4-(tert-butyl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2534122.png)

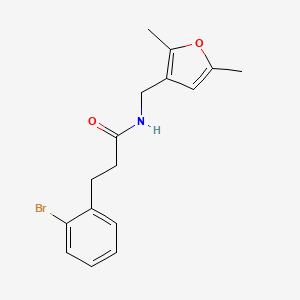

![3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B2534123.png)

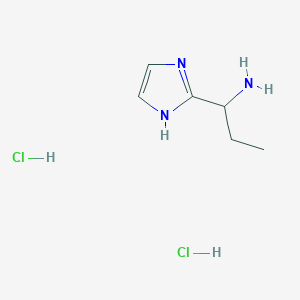

![(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2534125.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2534134.png)

![N-(2,4-dimethylphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2534136.png)